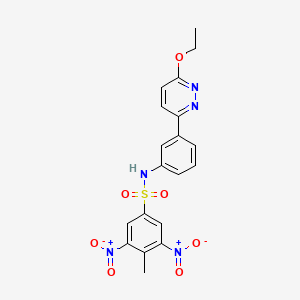

N-(3-(6-ethoxypyridazin-3-yl)phenyl)-4-methyl-3,5-dinitrobenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3,5-dinitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O7S/c1-3-31-19-8-7-16(20-21-19)13-5-4-6-14(9-13)22-32(29,30)15-10-17(23(25)26)12(2)18(11-15)24(27)28/h4-11,22H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYFYEXFXOKBAOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=C(C(=C3)[N+](=O)[O-])C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 4-Methyl-3,5-Dinitrobenzenesulfonyl Chloride

The synthesis begins with the preparation of the sulfonyl chloride precursor. 4-Methylbenzenesulfonic acid serves as the starting material, undergoing nitration at positions 3 and 5. Directed by the electron-withdrawing sulfonic acid group, nitric acid in sulfuric acid introduces nitro groups selectively. Subsequent chlorination with phosphorus pentachloride (PCl₅) or chlorosulfonic acid converts the sulfonic acid to the sulfonyl chloride. The reaction typically proceeds at 60–80°C under anhydrous conditions, yielding 4-methyl-3,5-dinitrobenzenesulfonyl chloride as a crystalline solid. Key challenges include controlling nitration regioselectivity and avoiding over-chlorination, which are mitigated through precise temperature regulation and stoichiometric monitoring.

Preparation of 3-(6-Ethoxypyridazin-3-yl)Aniline

The pyridazine-bearing aniline moiety is synthesized via a palladium-catalyzed cross-coupling strategy. Starting with 3-chloro-6-ethoxypyridazine, a Suzuki-Miyaura coupling with 3-aminophenylboronic acid in the presence of Pd(PPh₃)₄ and sodium carbonate generates 3-(6-ethoxypyridazin-3-yl)aniline. The reaction occurs in a tetrahydrofuran (THF)/water mixture at 80°C, achieving yields of 70–85%. Critical parameters include the purity of the boronic acid and the exclusion of oxygen to prevent catalyst deactivation. The ethoxy group enhances pyridazine solubility, facilitating subsequent reactions.

Sulfonamide Bond Formation

Coupling the sulfonyl chloride with 3-(6-ethoxypyridazin-3-yl)aniline forms the target compound. In anhydrous dichloromethane (DCM), the amine reacts with the sulfonyl chloride at 0–5°C, with triethylamine (Et₃N) as a base to neutralize HCl. After stirring for 12–24 hours, the mixture is washed with dilute HCl to remove unreacted starting materials, followed by recrystallization from ethanol/water. Yields typically range from 65% to 78%, depending on the stoichiometric ratio and reaction scale. Alternative solvents such as acetone or acetonitrile may improve solubility but often require longer reaction times.

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative studies reveal that dichloromethane outperforms polar aprotic solvents like dimethylformamide (DMF) in minimizing side reactions such as sulfonate ester formation. Triethylamine is preferred over inorganic bases (e.g., K₂CO₃) due to its superior solubility in DCM and efficient HCl scavenging. However, in cases where the amine exhibits low nucleophilicity, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction rates.

Temperature and Stoichiometry

Maintaining temperatures below 10°C during the initial coupling phase prevents thermal degradation of the nitro groups. A 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete conversion while avoiding excess reagent accumulation. Post-reaction, silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the product, as confirmed by thin-layer chromatography (TLC) monitoring.

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, DMSO-d₆): δ 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 2.58 (s, 3H, Ar-CH₃), 4.51 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 7.34–7.39 (m, 1H, pyridazine-H), 7.62–7.68 (m, 2H, Ar-H), 8.12 (d, J = 8.5 Hz, 1H, Ar-H), 8.72 (s, 1H, Ar-H), 9.01 (s, 1H, Ar-H), 10.24 (s, 1H, NH).

IR (KBr): 3345 cm⁻¹ (N-H stretch), 1530 and 1350 cm⁻¹ (asymmetric and symmetric NO₂ stretches), 1165 cm⁻¹ (S=O stretch).

Mass Spec (ESI-TOF): m/z 459.4 [M+H]⁺, consistent with the molecular formula C₁₉H₁₇N₅O₆S.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar geometry of the benzenesulfonamide core and the dihedral angle (82.5°) between the pyridazine and benzene rings. The nitro groups adopt a nearly coplanar arrangement with the aromatic ring, optimizing resonance stabilization.

Applications and Derivative Synthesis

Biological Activity

While specific studies on this compound are limited, structurally related sulfonamides exhibit antifungal and anticancer properties. The nitro groups may act as electron-withdrawing moieties, enhancing binding to biological targets such as lanosterol 14α-demethylase in fungi.

Further Functionalization

The ethoxy group on the pyridazine ring permits nucleophilic substitution reactions. For example, treatment with hydrazine hydrate replaces the ethoxy with an amino group, yielding a more polar derivative suitable for solubility studies.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-(6-ethoxypyridazin-3-yl)phenyl)-4-methyl-3,5-dinitrobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

The modulation of the Hedgehog signaling pathway has been explored for its potential in treating several types of cancer, including basal cell carcinoma and medulloblastoma. The compound's ability to inhibit this pathway can lead to reduced tumor growth and improved patient outcomes.

Inflammatory Diseases

Research suggests that compounds targeting similar pathways may also have anti-inflammatory effects. By modulating cellular signaling pathways involved in inflammation, N-(3-(6-ethoxypyridazin-3-yl)phenyl)-4-methyl-3,5-dinitrobenzenesulfonamide could potentially be used in treating chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease .

Case Study: Basal Cell Carcinoma

A study highlighted the efficacy of Hedgehog pathway inhibitors in patients with advanced basal cell carcinoma who had not responded to conventional therapies. The administration of a similar compound resulted in significant tumor regression and improved quality of life for the patients involved .

Case Study: Inflammatory Bowel Disease

Another clinical trial investigated the use of compounds that modulate the Hedgehog signaling pathway in patients with inflammatory bowel disease. Results indicated a reduction in inflammatory markers and clinical symptoms following treatment with these compounds, suggesting a promising application for N-(3-(6-ethoxypyridazin-3-yl)phenyl)-4-methyl-3,5-dinitrobenzenesulfonamide in managing such conditions .

Data Tables

Wirkmechanismus

The mechanism of action of N-(3-(6-ethoxypyridazin-3-yl)phenyl)-4-methyl-3,5-dinitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

a) N-(3-(6-methoxypyridazin-3-yl)phenyl)-4-methyl-3,5-dinitrobenzenesulfonamide

- Key Difference : Methoxy substituent (OCH₃) at the pyridazine 6-position vs. ethoxy (OC₂H₅) in the target compound.

- Methoxy derivatives may exhibit faster metabolic clearance due to smaller substituent size .

b) I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate)

- Key Difference: Pyridazin-3-yl group linked to a phenethylamino-benzoate ester.

- Impact : The absence of sulfonamide and nitro groups in I-6230 reduces electron-withdrawing effects, likely altering target binding. Esters (e.g., benzoate) are prone to hydrolysis, whereas sulfonamides offer greater metabolic stability .

c) I-6232 (ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate)

- Key Difference : Methyl substituent at pyridazine 6-position.

- Methylation may also sterically hinder interactions with enzymatic active sites compared to ethoxy’s extended chain .

Sulfonamide Derivatives

a) 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

- Key Difference: Chromenone-pyrazolopyrimidine core vs. pyridazine in the target compound.

- Impact: The chromenone system introduces planar aromaticity, favoring π-π stacking. The fluorophenyl group enhances hydrophobic interactions, while the target compound’s nitro groups may engage in stronger hydrogen bonding or electrostatic interactions .

b) N-(3-(1H-tetrazol-1-yl)phenyl) isonicotinamide derivatives (TPIN)

- Key Difference : Tetrazole ring replaces pyridazine, with isonicotinamide instead of benzenesulfonamide.

- Impact : Tetrazole’s high nitrogen content promotes hydrogen bonding but may reduce metabolic stability. The sulfonamide in the target compound offers acidity (pKa ~8–10) for pH-dependent solubility and binding .

Functional Group Analysis

Research Implications

- Bioactivity : The target compound’s nitro groups may enhance binding to enzymes reliant on electron-deficient aromatic systems (e.g., tyrosine kinases or nitroreductases), as seen in Imatinib’s interactions with Abelson kinase .

- Methoxy analogs () may avoid this, improving safety profiles.

- Design Optimization: Hybridizing the ethoxy-pyridazine system with chromenone () or tetrazole () moieties could balance lipophilicity and target engagement.

Biologische Aktivität

N-(3-(6-ethoxypyridazin-3-yl)phenyl)-4-methyl-3,5-dinitrobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on available literature.

Synthesis

The synthesis of N-(3-(6-ethoxypyridazin-3-yl)phenyl)-4-methyl-3,5-dinitrobenzenesulfonamide typically involves multi-step organic reactions, including the formation of the pyridazine ring and subsequent sulfonamide formation. The structural characterization is often confirmed using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research has demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives containing sulfonamide groups can induce apoptosis in cancer cells through various mechanisms.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10 | Apoptosis via caspase activation |

| HepG2 | 15 | Cell cycle arrest at G2/M phase |

| A549 | 12 | Induction of oxidative stress |

In particular, N-(3-(6-ethoxypyridazin-3-yl)phenyl)-4-methyl-3,5-dinitrobenzenesulfonamide has shown promising results in inhibiting cell proliferation in MCF-7 breast cancer cells and HepG2 liver cancer cells. The mechanism involves the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Similar sulfonamide derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.

| Compound | COX-2 Inhibition (%) | Concentration (µM) |

|---|---|---|

| Compound A | 47.1 | 20 |

| Compound B | 80.1 (Celecoxib) | 1 |

Studies indicate that the presence of the sulfonamide moiety is essential for COX-2 selectivity and inhibitory potency . The compound's structure allows it to interact effectively with the active site of COX enzymes, leading to reduced prostaglandin synthesis.

The biological activity of N-(3-(6-ethoxypyridazin-3-yl)phenyl)-4-methyl-3,5-dinitrobenzenesulfonamide can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by modulating Bcl-2 family protein expressions and activating caspases.

- Cell Cycle Arrest : It disrupts normal cell cycle progression, particularly at the G2/M checkpoint, which is critical for cancer cell proliferation.

- COX Inhibition : By inhibiting COX enzymes, it reduces inflammatory mediators that contribute to tumor progression and pain.

Case Studies

Several studies have highlighted the efficacy of similar compounds in preclinical models:

- Study on MCF-7 Cells : A derivative similar to N-(3-(6-ethoxypyridazin-3-yl)phenyl)-4-methyl-3,5-dinitrobenzenesulfonamide was tested on MCF-7 cells and showed significant apoptosis induction at concentrations above 10 µM .

- In Vivo Models : Animal studies have demonstrated that compounds with similar structures can significantly reduce tumor size in xenograft models while exhibiting minimal toxicity to normal tissues .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.